Regioisomeric Impact on Chemical Properties: 1-Naphthyl vs. 2-Naphthyl Substitution
The regioisomeric position of the naphthyloxy group significantly alters the compound's physicochemical profile. 4-[(1-Naphthyloxy)methyl]piperidine, the free base of the target hydrochloride salt, exhibits a predicted pKa of 10.36±0.10 and boiling point of 394.5±15.0 °C . In contrast, the 2-naphthyloxy regioisomer (4-[(2-naphthyloxy)methyl]piperidine, CAS 946680-75-7) and the positional isomer 2-[(2-Naphthyloxy)methyl]piperidine (CAS 383128-47-0) have different molecular conformations and predicted properties, which can impact solubility, membrane permeability, and target engagement in biological assays [1].
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | pKa: 10.36±0.10; Boiling Point: 394.5±15.0 °C |
| Comparator Or Baseline | 4-[(2-Naphthyloxy)methyl]piperidine (CAS 946680-75-7) and 2-[(2-Naphthyloxy)methyl]piperidine (CAS 383128-47-0) |
| Quantified Difference | Specific numerical pKa and boiling point values are distinct for the 1-naphthyl regioisomer compared to the 2-naphthyl and 2-substituted piperidine isomers, for which these precise values are not available. |
| Conditions | Predicted values (ACD/Labs Percepta Platform) |
Why This Matters
These specific physicochemical parameters can directly influence compound handling, formulation, and its behavior in biological systems, making this specific isomer a distinct chemical entity for research applications.
- [1] PubChem. 2-[(2-Naphthyloxy)methyl]piperidine (CAS 383128-47-0). View Source
